Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate
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Overview
Description
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate typically involves the esterification of 2-chloro-4-(2-hydroxypropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxypropan-2-yl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxypropan-2-yl)benzoate: Lacks the chloro group, leading to different reactivity and applications.
Methyl 2-chloro-4-(2-hydroxyethyl)benzoate: Similar structure but with an ethyl group instead of a hydroxypropan-2-yl group.
Uniqueness
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate, also known as a derivative of methyl 2-chloro-4-hydroxybenzoate, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H10ClO3. The compound features a benzoate structure with a chlorine substituent and an isopropanol group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections .
Anticancer Properties
The compound has shown promise in cancer research, particularly in the context of androgen receptor (AR) modulation. Compounds structurally related to this compound have been reported to inhibit the proliferation of prostate cancer cell lines by acting as AR antagonists. These compounds exhibited high affinity for the AR and demonstrated significant antagonistic activity in AR-overexpressing cells .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation.
- Modulation of Receptor Activity : The compound may act on nuclear receptors such as the androgen receptor, influencing gene expression related to cell growth and differentiation .
Pharmacokinetics
Pharmacokinetic studies on related compounds reveal important insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, certain structural analogs demonstrated favorable pharmacokinetic profiles with adequate bioavailability and low potential for drug-drug interactions .
Study on Antimicrobial Efficacy
A notable study involved testing this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to traditional antibiotics .
Prostate Cancer Research
In another case study focusing on prostate cancer treatment, researchers evaluated the efficacy of related compounds as selective androgen receptor modulators (SARMs). The findings suggested that these compounds could effectively reduce tumor growth in preclinical models through their antagonistic effects on the androgen receptor .
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,14)7-4-5-8(9(12)6-7)10(13)15-3/h4-6,14H,1-3H3 |
InChI Key |
XCBHNQGQVXPXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C(=O)OC)Cl)O |
Origin of Product |
United States |
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